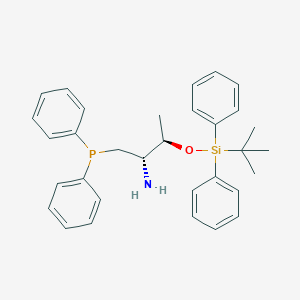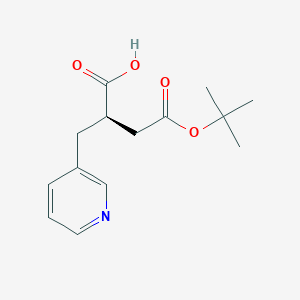
(R)-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is a synthetic organic compound with a complex structure that includes a tert-butoxy group, a pyridin-3-ylmethyl group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the carboxylic acid group, followed by the introduction of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction. The tert-butoxy group is then introduced via a tert-butylation reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-4-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(quinolin-3-ylmethyl)butanoic acid: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)8-11(13(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI-Schlüssel |
VRXRFPDPGBZNDO-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CC1=CN=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


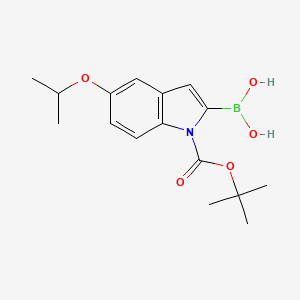
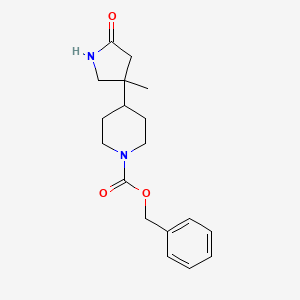

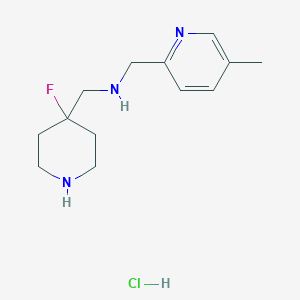
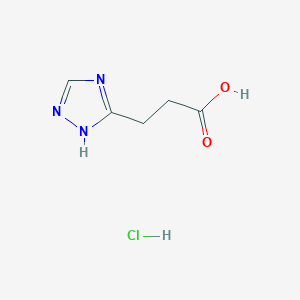

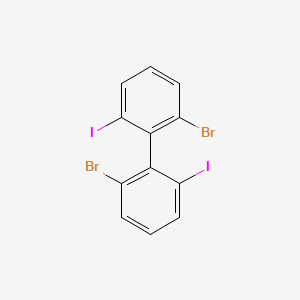
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
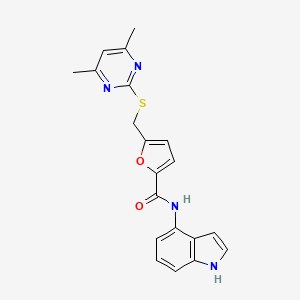
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
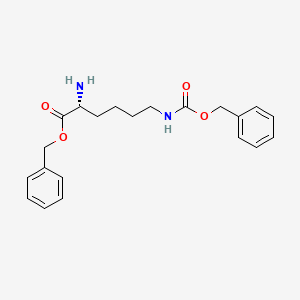
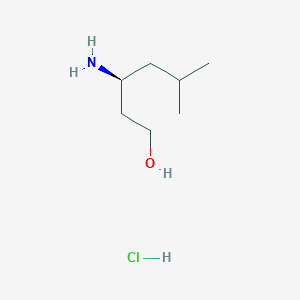
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
